molecular formula C12H13BrN4O2S B10922274 (1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide

(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide

Cat. No.: B10922274
M. Wt: 357.23 g/mol
InChI Key: ZNCZOEJYXFJLEP-UHFFFAOYSA-N
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Description

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE is a complex organic compound with a molecular formula of C12H13BrN4O2S. This compound is characterized by the presence of a brominated pyrazole ring and a thienylcarbonyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE typically involves multiple steps, starting with the bromination of 3,5-dimethyl-1H-pyrazoleThe final step involves the formation of the ethanohydroxime moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-O~1~-(2-THIENYLCARBONYL)ETHANEHYDROXIMAMIDE lies in its combination of a brominated pyrazole ring and a thienylcarbonyl group, along with the ethanohydroxime moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H13BrN4O2S

Molecular Weight

357.23 g/mol

IUPAC Name

[(Z)-[1-amino-2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)17(15-7)6-10(14)16-19-12(18)9-4-3-5-20-9/h3-5H,6H2,1-2H3,(H2,14,16)

InChI Key

ZNCZOEJYXFJLEP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NN1C/C(=N/OC(=O)C2=CC=CS2)/N)C)Br

Canonical SMILES

CC1=C(C(=NN1CC(=NOC(=O)C2=CC=CS2)N)C)Br

Origin of Product

United States

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